molecular formula C19H23ClN6O B13608948 N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride

Cat. No.: B13608948
M. Wt: 386.9 g/mol
InChI Key: FBQQXWBFUSGFHH-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthalene moiety with a tetrazoloazepine ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The tetrazoloazepine ring is then formed through cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving the tetrazoloazepine ring system.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its stability and solubility properties make it suitable for various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazoloazepine derivatives and naphthalene-based molecules. These compounds share structural features with N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride but may differ in their functional groups or overall configuration.

Uniqueness

What sets this compound apart is its combination of the naphthalene moiety with the tetrazoloazepine ring system

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide;hydrochloride

InChI

InChI=1S/C19H22N6O.ClH/c20-12-17(16-6-5-13-3-1-2-4-15(13)11-16)21-19(26)14-7-8-18-22-23-24-25(18)10-9-14;/h1-6,11,14,17H,7-10,12,20H2,(H,21,26);1H

InChI Key

FBQQXWBFUSGFHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=NN2CCC1C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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